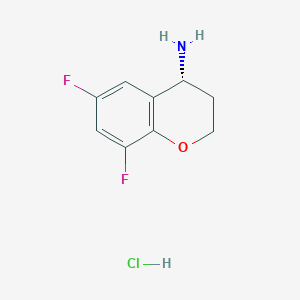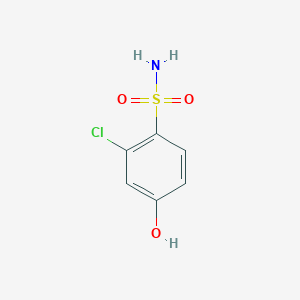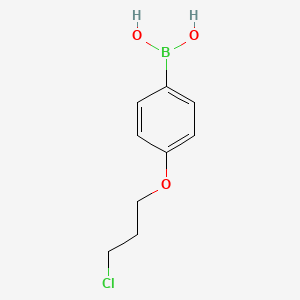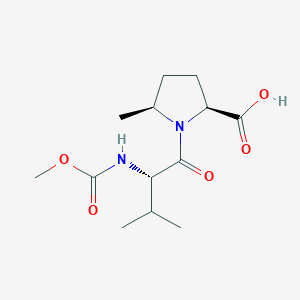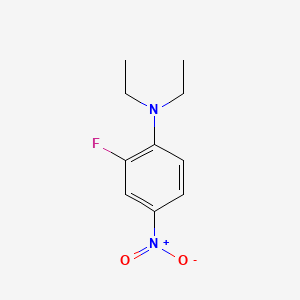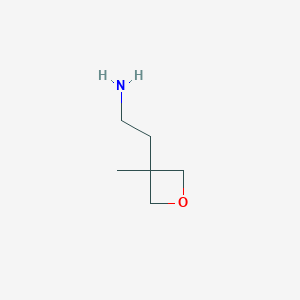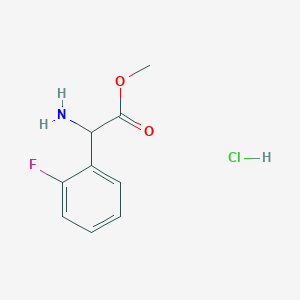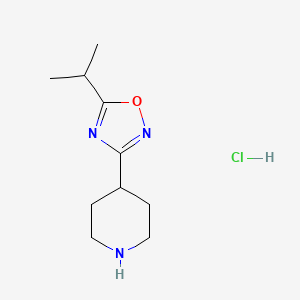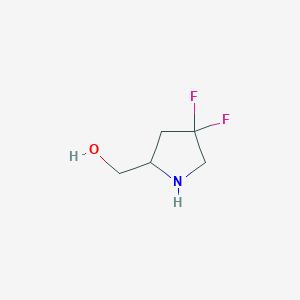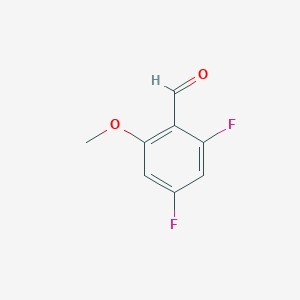
2,4-Difluoro-6-methoxybenzaldehyde
概要
説明
2,4-Difluoro-6-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6F2O2. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzaldehyde core. This compound appears as a colorless to pale yellow solid and is soluble in organic solvents such as ethanol, dimethyl ether, and benzene, but insoluble in water .
科学的研究の応用
2,4-Difluoro-6-methoxybenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is involved in the development of drugs targeting specific receptors and enzymes.
Industry: It is utilized in the production of specialty chemicals and materials
Safety and Hazards
作用機序
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Difluoro-6-methoxybenzaldehyde. The compound is soluble in organic solvents such as ethanol, dimethyl ether, and benzene, but insoluble in water . It is stable under normal temperatures but should avoid high temperatures, open flames, and oxidizing agents .
生化学分析
Biochemical Properties
It is known that this compound can be used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds
Molecular Mechanism
It is known that this compound can participate in reactions at the benzylic position, which could potentially lead to changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-methoxybenzaldehyde typically involves the following steps:
Reaction of Sodium tert-Butoxide with 2,4-Difluorobenzaldehyde: This reaction yields 2,4-difluorobenzyl alcohol.
Reaction of 2,4-Difluorobenzyl Alcohol with Methyl Iodide: This step produces 2,4-difluoro-6-methoxybenzyl alcohol.
Dehydration of 2,4-Difluoro-6-methoxybenzyl Alcohol: The final step involves dehydration to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,4-Difluoro-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces difluoromethoxybenzoic acids.
Reduction: Yields difluoromethoxybenzyl alcohols.
Substitution: Results in various substituted benzaldehyde derivatives.
類似化合物との比較
- 2,6-Difluoro-4-methoxybenzaldehyde
- 2,4,6-Trifluorobenzaldehyde
- 3,5-Difluoro-4-formylbenzoic acid
- Methyl 3,5-difluoro-4-formylbenzoate
Comparison: 2,4-Difluoro-6-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
特性
IUPAC Name |
2,4-difluoro-6-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWLZXJCBNYJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

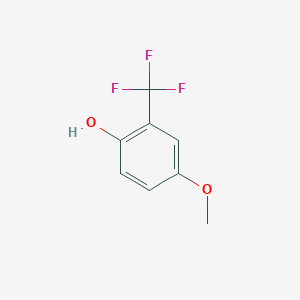
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1428535.png)
